1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol
CAS No.: 2640960-63-8
Cat. No.: VC11855275
Molecular Formula: C14H18N2OS
Molecular Weight: 262.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640960-63-8 |
|---|---|
| Molecular Formula | C14H18N2OS |
| Molecular Weight | 262.37 g/mol |
| IUPAC Name | 1-(4-propan-2-yl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C14H18N2OS/c1-9(2)11-4-3-5-12-13(11)15-14(18-12)16-7-6-10(17)8-16/h3-5,9-10,17H,6-8H2,1-2H3 |
| Standard InChI Key | VLAPYFQEDUPSPG-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCC(C3)O |
| Canonical SMILES | CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCC(C3)O |
Introduction
Synthesis
The synthesis of 1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol typically involves multi-step organic reactions. General synthetic steps may include:
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Formation of the Benzothiazole Core:
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Starting with o-aminothiophenol derivatives and reacting them with carboxylic acids or acid chlorides under cyclization conditions to form the benzothiazole nucleus.
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Introduction of the Pyrrolidine Ring:
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The pyrrolidine moiety can be introduced via nucleophilic substitution reactions or cyclization of suitable precursors.
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Hydroxylation:
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Functionalization at the pyrrolidine ring to introduce the hydroxyl group may involve oxidation or selective substitution reactions.
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Isopropyl Substitution:
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Alkylation using isopropyl halides under basic conditions ensures the introduction of the isopropyl group.
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Pharmaceutical Applications
Compounds containing benzothiazole and pyrrolidine scaffolds are known for their diverse biological activities:
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Antimicrobial Activity: Benzothiazoles are often explored for their antibacterial and antifungal properties.
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CNS Activity: Pyrrolidine derivatives are studied for their potential as neuroprotective agents or cognitive enhancers.
Research Applications
The compound's unique structure makes it a candidate for studying:
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Ligand-receptor interactions in drug discovery.
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Structure-activity relationships (SAR) in medicinal chemistry.
Biological Activity
While specific data on this compound's biological activity may not be readily available, its structural analogs suggest potential in:
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Anticancer Research: Benzothiazoles are often explored for cytotoxic effects against cancer cell lines.
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Enzyme Inhibition: Compounds with hydroxyl groups and heterocyclic systems may act as enzyme inhibitors, particularly targeting kinases or oxidases.
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